molecular formula C14H20N2O B11516019 Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)-

Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)-

Cat. No.: B11516019
M. Wt: 232.32 g/mol
InChI Key: AUTUHEFLBFXENV-UHFFFAOYSA-N
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Description

Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)- is a complex organic compound that features both an aminophenyl group and a dimethylpiperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)- typically involves multi-step organic reactions. One common method includes the coupling of 3-aminophenylmethanone with 2,6-dimethyl-1-piperidyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)- involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The dimethylpiperidyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-aminophenyl)methanone
  • Methanone, diphenyl-, oxime
  • Methanone, (3-methylphenyl)phenyl-

Uniqueness

Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)- stands out due to its combination of an aminophenyl group and a dimethylpiperidyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(3-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)16(10)14(17)12-7-4-8-13(15)9-12/h4,7-11H,3,5-6,15H2,1-2H3

InChI Key

AUTUHEFLBFXENV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=CC=C2)N)C

Origin of Product

United States

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